Cooperativity vs. BETP and Compound 2
LSN3160440 exhibits substantial positive binding cooperativity with GLP-1(9-36), quantified by an α value of 407 (log α = 2.64 ± 0.4) derived from allosteric Schild analysis of radioligand displacement assays [1]. This indicates that LSN3160440 increases the affinity of GLP-1(9-36) for GLP-1R by 407-fold. In contrast, the covalent PAM BETP modifies Cys347 and Cys438 to lower receptor activation barrier but does not produce comparable cooperativity [2]. The ago-allosteric modulator 'compound 2' (6,7-dichloro-2-methylsulfonyl-3-tert-butylaminoquinoxaline) enhances both agonist binding and G protein coupling through a different transmembrane site and exhibits a distinct pharmacological profile [3].
| Evidence Dimension | Binding cooperativity factor (α) for GLP-1(9-36) potentiation |
|---|---|
| Target Compound Data | α = 407 (log α = 2.64 ± 0.4), KB = 5.7 µM, pKB = 5.14 ± 0.2 |
| Comparator Or Baseline | BETP: α not reported in the same study; 'compound 2': α not directly comparable due to ago-allosteric mechanism |
| Quantified Difference | 407-fold increase in GLP-1(9-36) affinity |
| Conditions | [125I]GLP-1(7-36) radioligand displacement assay in GLP-1R-expressing cells; modified Schild plot analysis |
Why This Matters
The 407-fold cooperativity factor provides a direct, quantifiable metric for selecting LSN3160440 over other GLP-1R PAMs when studying peptide-receptor stabilization mechanisms.
- [1] Bueno, A.B., Sun, B., Willard, F.S., Feng, D., Ho, J.D., Wainscott, D.B., Showalter, A.D., Vieth, M., Chen, Q., Stutsman, C. and Chau, B. Structural insights into probe-dependent positive allosterism of the GLP-1 receptor. Nature Chemical Biology 16, no. 10 (2020): 1105-1110. Extended Data Fig. 1. View Source
- [2] Chepurny, O.G., Leech, C.A., Tomanik, M., DiPoto, M.C., Li, H., Han, X., Meng, Q., Cooney, R.N., Wu, J., Holz, G.G. and Doyle, R.P. Demonstration of the innate electrophilicity of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP), a small-molecule positive allosteric modulator of the glucagon-like peptide-1 receptor. Journal of Pharmacology and Experimental Therapeutics 385, no. 1 (2023): 1-11. View Source
- [3] Cong, Z., Chen, L.N., Ma, H., Zhou, Q., Zou, X., Ye, C., Jiao, J., Guo, J., Lv, X., Xu, Y. and Wu, B. Molecular insights into ago-allosteric modulation of the human glucagon-like peptide-1 receptor. Nature Communications 12, no. 1 (2021): 3763. View Source
